Methyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The spiro structure may also influence its binding affinity and specificity towards certain molecular pathways .
Comparison with Similar Compounds
Similar Compounds
6-methyl-1-oxaspiro[2.5]octane: Similar spiro structure but with different substituents.
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: Another spiro compound with additional oxygen atoms in the ring.
1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid, 2-methyl-, 1,1-dimethylethyl ester: Contains a nitrogen atom in the spiro ring.
Uniqueness
Methyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific ester functional group and the presence of two methyl groups on the spiro ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.
Biological Activity
Chemical Structure
The compound's structure consists of a six-membered ring and a five-membered ring sharing a single atom, which contributes to its distinct chemical properties. The presence of two methyl groups at the 6-position significantly influences its reactivity and potential biological interactions.
Property | Value |
---|---|
Molecular Formula | C11H18O3 |
Molecular Weight | 198.26 g/mol |
CAS Number | 1481597-23-2 |
Current Research Landscape
As of now, there is a scarcity of specific studies focusing on the biological activity of Methyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate. The existing literature primarily discusses its chemical properties and potential applications rather than detailed biological effects or mechanisms.
Lack of Biological Activity Data
- Limited Studies : The absence of extensive research means that no known mechanisms of action have been established for this compound in biological systems .
- Potential Interactions : Some studies suggest that compounds with similar structures may interact with enzymes or receptors, potentially influencing biochemical pathways. However, specific interactions for this compound remain uncharacterized .
Comparative Analysis with Similar Compounds
To understand the potential biological implications, it is useful to compare this compound with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl 1-oxaspiro[2.5]octane | Lacks dimethyl groups | Simpler structure; less steric hindrance |
Methyl 5,6-dimethyl-1-oxaspiro[2.5]octane | Methyl groups at different positions | Different reactivity profile due to positioning |
4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane | More methyl groups; larger size | Increased steric bulk affecting interactions |
Diethyl 2-oxo-1-oxaspiro[4,5]decane | Different spirocyclic structure | Contains additional functional groups |
These comparisons highlight how structural variations can influence biological activity and reactivity profiles.
Potential Applications
While definitive biological activities are not established, the unique structure of this compound suggests possible applications in drug design and development:
- Drug Design : The spirocyclic architecture may provide valuable insights into designing new therapeutic agents that exploit unique binding interactions with biological targets.
- Synthetic Chemistry : Given its structural characteristics, it may serve as a precursor in synthesizing other biologically active compounds.
Properties
Molecular Formula |
C11H18O3 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-10(2)4-6-11(7-5-10)8(14-11)9(12)13-3/h8H,4-7H2,1-3H3 |
InChI Key |
CVLZHBJWKYVSEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CC1)C(O2)C(=O)OC)C |
Origin of Product |
United States |
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